

# REM-422: A Technical Whitepaper on a First-in-Class MYB mRNA Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The c-MYB proto-oncogene, a key transcription factor regulating cell proliferation and differentiation, is frequently dysregulated in a variety of malignancies, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Its role as a driver of oncogenesis has made it an attractive, albeit challenging, therapeutic target. REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach to targeting MYB. It functions as a first-in-class MYB mRNA degrader, effectively reducing MYB protein levels by modulating RNA processing. This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and preliminary clinical data for REM-422.

# Mechanism of Action: Poison Exon Inclusion and Nonsense-Mediated Decay

REM-422 employs a unique mechanism to achieve potent and selective degradation of MYB mRNA. It does not directly target the MYB protein, which has proven difficult to drug due to its lack of defined binding pockets.[2] Instead, REM-422 modulates the splicing of MYB premRNA.







The core mechanism involves REM-422 binding to the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[1] This binding event facilitates the inclusion of a rarely used "poison exon" into the mature MYB mRNA transcript.[1][2] This poison exon contains a premature termination codon, which, when recognized by the cellular machinery, triggers the nonsense-mediated decay (NMD) pathway.[1][2] The result is the targeted degradation of the MYB mRNA, leading to a significant reduction in the levels of functional MYB protein.[1][2]





Click to download full resolution via product page

Mechanism of Action of REM-422.



#### **Preclinical Data**

The anti-tumor activity of REM-422 has been demonstrated in various preclinical models of both hematological malignancies and solid tumors.

## In Vitro Activity

In vitro studies using the THP-1 acute myeloid leukemia (AML) cell line demonstrated a dose-dependent reduction in both MYB mRNA and protein levels following a 24-hour treatment with REM-422.[3] This confirms the compound's mechanism of action in a cellular context. Furthermore, REM-422 exhibited preferential anti-proliferative activity in AML cell lines with high MYB expression.[4]

Table 1: In Vitro Efficacy of REM-422 in THP-1 AML Cells

| Concentration | Exposure Time | Endpoint                     | Result                |
|---------------|---------------|------------------------------|-----------------------|
| 75 nM         | 24 hours      | MYB mRNA & Protein<br>Levels | Reduction Observed[3] |
| 300 nM        | 24 hours      | MYB mRNA & Protein<br>Levels | Reduction Observed[3] |
| 1200 nM       | 24 hours      | MYB mRNA & Protein<br>Levels | Reduction Observed[3] |

## In Vivo Efficacy in Solid Tumors

The in vivo efficacy of REM-422 was evaluated in a patient-derived xenograft (PDX) mouse model of adenoid cystic carcinoma (ACC), a cancer characterized by MYB dysregulation. Oral administration of REM-422 resulted in potent, dose-dependent anti-tumor activity, including tumor regressions.[3]

Table 2: In Vivo Efficacy of REM-422 in an ACC Xenograft Model (ACCX11)



| Treatment Group | Dose     | Dosing Schedule | Tumor Volume             |
|-----------------|----------|-----------------|--------------------------|
| Vehicle         | -        | -               | ~800 mm³[3]              |
| REM-422         | 3 mg/kg  | Not Specified   | <400 mm <sup>3</sup> [3] |
| REM-422         | 6 mg/kg  | Not Specified   | <400 mm <sup>3</sup> [3] |
| REM-422         | 10 mg/kg | Not Specified   | <400 mm <sup>3</sup> [3] |

## In Vivo Efficacy in Hematological Malignancies

In a patient-derived xenograft model of AML, oral administration of REM-422 demonstrated robust anti-leukemic activity. Treatment led to the eradication of human leukemia cells from both the bone marrow and peripheral blood of engrafted mice.[4]

Table 3: In Vivo Efficacy of REM-422 in an AML PDX Model

| Treatment Group | Dose     | Dosing Schedule      | Outcome                                |
|-----------------|----------|----------------------|----------------------------------------|
| REM-422         | 10 mg/kg | Once Daily (24 days) | Eradication of human leukemia cells[4] |

# **Preliminary Clinical Data**

REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or metastatic adenoid cystic carcinoma (R/M ACC) (NCT06118086) and relapsed/refractory AML or higher-risk myelodysplastic syndrome (HR-MDS) (NCT06297941).[1][5]

Preliminary results from the Phase 1 study in R/M ACC have shown encouraging anti-tumor activity. As of October 1, 2025, the overall response rate (ORR) per RECIST criteria was 43% in the efficacy-evaluable population.[6] In a subset of biomarker-positive patients who were on the study for over six months, 71% (10 out of 14) experienced tumor shrinkage of more than 20%, with six of these patients achieving a partial response.[6] REM-422 has been generally well-tolerated.[6]

# **Experimental Protocols**



Detailed experimental protocols for the key assays are outlined below.

#### In Vitro MYB mRNA and Protein Degradation Assay



Click to download full resolution via product page

Workflow for In Vitro Assays.

- Cell Culture: THP-1 AML cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of REM-422 (e.g., 75, 300, 1200 nM) or a vehicle control (DMSO) for 24 hours.
- RNA Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is performed to measure the relative expression levels of MYB mRNA, normalized to a housekeeping gene.



Protein Analysis: Cell lysates are prepared, and protein concentrations are determined.
 Western blotting is performed using antibodies specific for MYB and a loading control (e.g., actin) to assess protein levels.

## In Vivo Xenograft Studies



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. remixtx.com [remixtx.com]
- 2. AACR 2025: REM-422, a first-in-class mRNA degrader of the MYB oncogene, demonstrates anti-tumor activity in xenograft models of adenoid cystic carcinoma and acute myeloid leukemia [clin.larvol.com]
- 3. Remix's REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma
   | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. remixtx.com [remixtx.com]
- To cite this document: BenchChem. [REM-422: A Technical Whitepaper on a First-in-Class MYB mRNA Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193853#tp-422-as-a-myb-mrna-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





